molecular formula C23H44O2 B14490752 2,4-Tricosanedione CAS No. 65351-36-2

2,4-Tricosanedione

Cat. No.: B14490752
CAS No.: 65351-36-2
M. Wt: 352.6 g/mol
InChI Key: KFELSVDHCYCWPY-UHFFFAOYSA-N
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Description

2,4-Tricosanedione (C₂₃H₄₄O₂) is a long-chain diketone characterized by two ketone groups at positions 2 and 4 of a 23-carbon aliphatic chain. It has been identified as a phytochemical in the methanolic extract of the liverwort Lunularia cruciata, where it may contribute to antioxidant or metabolic activities .

Properties

CAS No.

65351-36-2

Molecular Formula

C23H44O2

Molecular Weight

352.6 g/mol

IUPAC Name

tricosane-2,4-dione

InChI

InChI=1S/C23H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(25)21-22(2)24/h3-21H2,1-2H3

InChI Key

KFELSVDHCYCWPY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)CC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Tricosanedione typically involves the oxidation of tricosane or its derivatives. One common method is the oxidation of tricosane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds through the formation of intermediate alcohols, which are further oxidized to yield the diketone.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. Catalysts may also be employed to enhance the efficiency of the oxidation process.

Chemical Reactions Analysis

Types of Reactions

2,4-Tricosanedione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the diketone to corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.

    Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) in anhydrous solvents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

2,4-Tricosanedione has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Tricosanedione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Other Tricosanedione Isomers

Evidence from the HMDB database highlights two isomers of tricosanedione: 4,6-tricosanedione and 6,8-tricosanedione (Table 1). These isomers share the same molecular formula (C₂₃H₄₄O₂) and molecular weight (352.59 g/mol) but differ in ketone group positioning.

Table 1: Structural Comparison of Tricosanedione Isomers

Compound Ketone Positions Molecular Formula Molecular Weight (g/mol) Source/Context
2,4-Tricosanedione 2,4 C₂₃H₄₄O₂ 352.59 Lunularia cruciata
4,6-Tricosanedione 4,6 C₂₃H₄₄O₂ 352.59 HMDB
6,8-Tricosanedione 6,8 C₂₃H₄₄O₂ 352.59 HMDB

Key Observations :

  • Positional Effects: The ketone group spacing influences intermolecular interactions.

Comparison with Shorter-Chain Diketones: 2,4-Pentanedione

2,4-Pentanedione (acetylacetone, C₅H₈O₂) is a well-studied diketone with a 5-carbon chain. Its properties and applications differ significantly from this compound due to chain-length effects (Table 2).

Table 2: this compound vs. 2,4-Pentanedione

Property This compound 2,4-Pentanedione (Acetylacetone)
Molecular Formula C₂₃H₄₄O₂ C₅H₈O₂
Molecular Weight 352.59 g/mol 100.12 g/mol
Water Solubility Low (hydrophobic chain) Moderate (16 g/L at 20°C)
Applications Phytochemical in plants Ligand in coordination chemistry
Boiling Point Not reported (expected >300°C) 140.5°C

Key Differences :

  • Solubility and Reactivity : 2,4-Pentanedione’s shorter chain allows moderate water solubility and chelation properties, making it useful in metal coordination chemistry. In contrast, this compound’s hydrophobicity limits such applications but may enhance membrane permeability in biological systems.
  • Thermal Stability : The longer carbon chain of this compound likely increases its boiling point and thermal stability compared to 2,4-pentanedione.

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